Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C10H11ClO5S This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the reaction of 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid with methanol. This reaction is usually carried out under acidic conditions, using catalysts such as concentrated sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is conducted at elevated temperatures to ensure complete conversion of the carboxylic acid to the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Reduction: Formation of 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-methanol.
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The chlorine atom may also contribute to its reactivity and binding affinity, enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
- Methyl 4-chloro-3-hydroxy-5-(ethylthio)thiophene-2-carboxylate
- Methyl 4-chloro-3-hydroxy-5-(propylthio)thiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may influence its reactivity and biological activity compared to other similar thiophene derivatives .
Properties
Molecular Formula |
C9H11ClO5S |
---|---|
Molecular Weight |
266.70 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3 |
InChI Key |
CRYICWKAYYUUGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origin of Product |
United States |
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